(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane
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Overview
Description
“(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the CAS Number: 1250994-64-9 and a molecular weight of 226.32 . It has a linear formula of C12H22N2O2 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.
Physical And Chemical Properties Analysis
It is stored at room temperature and shipped under normal conditions . The physical form is described as a pale-yellow to yellow-brown sticky oil to semi-solid .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids. These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a key area of research .
Catalysis in Organic Synthesis
It is used in the development of catalysts for organic synthesis. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex is facilitated by compounds related to (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane. This showcases its role in tandem catalysis, which is crucial for creating complex molecules efficiently .
Piperazine Derivatives Synthesis
This compound is instrumental in new methodologies for synthesizing piperazine derivatives. Starting from a related compound, 1,4-diazabicyclo[2.2.2]octane, as the source of the piperazine ring, it plays a role in the generation of quaternary ammonium salts used as synthetic intermediates .
Safety and Hazards
The safety information available indicates that this compound has an exclamation mark pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P264, P270, P301+P312, and P330 . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .
properties
IUPAC Name |
tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKITXPQOOVWRNA-JOYOIKCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN[C@H]1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane |
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